[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds has focused on the synthesis and chemical properties of structurally complex molecules. For instance, the study of novel classes of conformationally constrained, masked cysteines through the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids provides insights into the synthetic methodologies that could potentially apply to the compound (Clerici et al., 1999). Such methodologies could be instrumental in exploring the synthetic routes and chemical properties of the target compound.
Crystal Structure and Molecular Design
The synthesis and crystal structure of new compounds with similar motifs, like bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, have been established, providing valuable data on molecular conformation and packing stabilized by specific interactions (Dong & Huo, 2009). This information is crucial for the design and development of compounds with desired chemical and physical properties.
Application in Catalysis and Molecular Interactions
The catalytic functions of related compounds, such as in the reductive cleavage of the sulphur–sulphur bond of disulphides, highlight the potential of the compound for applications in catalysis and chemical transformations (Inoue & Tamura, 1986). Moreover, studies on molecular docking and structural analysis of tetrazole derivatives provide insights into the orientation and interaction of such molecules within biological systems, suggesting potential applications in drug design and medicinal chemistry (Al-Hourani et al., 2015).
Antimicrobial and Antitubercular Activities
Research into novel heterocyclic compounds derived from related structures and their antimicrobial and antitubercular activities indicates the potential biomedical applications of the compound. Such studies can guide the exploration of its efficacy against various pathogens and its role in developing new therapeutic agents (Katariya et al., 2021).
Properties
IUPAC Name |
[5-(3-chlorophenyl)-14-methyl-7-methylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-10-16-14(12(9-24)8-21-10)7-15-18(25-16)22-17(23-19(15)26-2)11-4-3-5-13(20)6-11/h3-6,8,24H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKNENYKGZILRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.